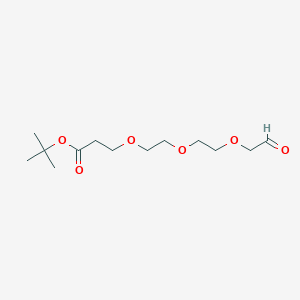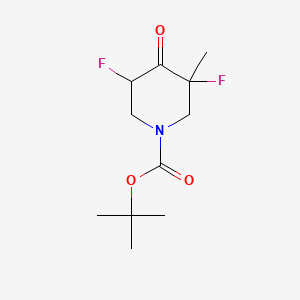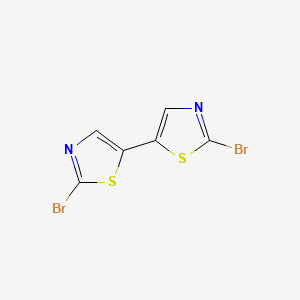
2,2'-Dibromo-5,5'-bithiaZole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-5,5’-bithiazole: is a chemical compound belonging to the bithiazole family, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the bithiazole ring. Bithiazoles are heterocyclic compounds containing two thiazole rings, which are five-membered rings with both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-bithiazole typically involves the bromination of 2,2’-bithiazole. One common method is the reaction of 2,2’-bithiazole with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,2’-Dibromo-5,5’-bithiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions with organostannanes to form more complex bithiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium halides or organometallic reagents are commonly used.
Stille Coupling: Palladium catalysts and organostannanes are employed in the presence of a suitable solvent like toluene.
Major Products Formed:
Substitution Products: Various substituted bithiazoles depending on the nucleophile used.
Coupling Products:
Applications De Recherche Scientifique
Chemistry: 2,2’-Dibromo-5,5’-bithiazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiazole-based ligands and coordination complexes .
Biology and Medicine: Bithiazole derivatives, including 2,2’-Dibromo-5,5’-bithiazole, have shown potential in medicinal chemistry. They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the field of materials science, 2,2’-Dibromo-5,5’-bithiazole is used in the development of organic semiconductors and optoelectronic devices. Its ability to form conjugated systems makes it valuable for applications in organic photovoltaics and light-emitting diodes .
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-5,5’-bithiazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 2 and 2’ positions make it a versatile intermediate for further functionalization. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds involving the nitrogen and sulfur atoms of the thiazole rings .
Comparaison Avec Des Composés Similaires
- 2,2’-Dichloro-5,5’-bithiazole
- 2,2’-Dimethyl-5,5’-bithiazole
- 2,2’-Diamino-5,5’-bithiazole
Comparison: 2,2’-Dibromo-5,5’-bithiazole is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, methyl, and amino analogs. The bromine atoms make it more suitable for certain types of substitution and coupling reactions, providing access to a wider range of derivatives .
Propriétés
Formule moléculaire |
C6H2Br2N2S2 |
|---|---|
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
2-bromo-5-(2-bromo-1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
Clé InChI |
MTGXDGXSMKXRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Br)C2=CN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)

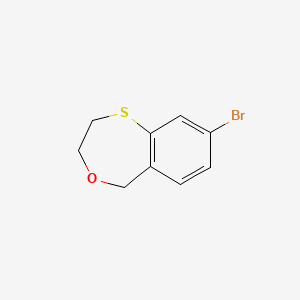

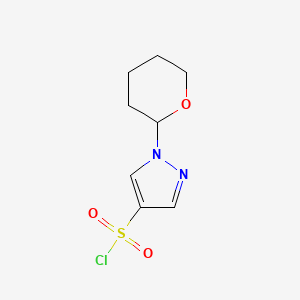
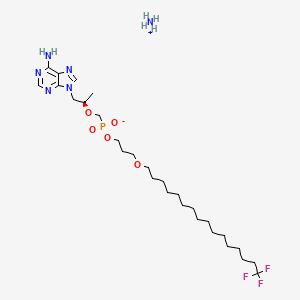

![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
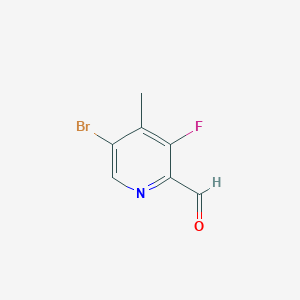
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13914369.png)
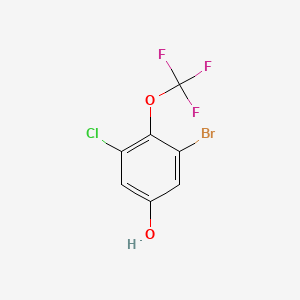
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol](/img/structure/B13914387.png)
